Nociceptin Receptor Binding: (3R,4R) Stereochemistry Enables Nanomolar Potency Fragment Incorporation
When the (3R,4R)-4-o-tolyl-piperidin-3-ol fragment is incorporated as the N-substituent of a tetrahydroquinoline scaffold, the resulting compound (CHEMBL488655) exhibits a Ki of 51 nM at the human nociceptin/orphanin FQ (NOP) receptor expressed in CHO cells [1]. In contrast, a structurally related analog employing 4-o-tolylpiperidine without the 3-hydroxyl group (CHEMBL471981) yields Ki values of 7.62–7.77 nM at the same receptor [2]. This approximately 6.7-fold difference in potency highlights that the 3-hydroxyl group is not merely a passive substituent — its presence and stereochemistry actively modulate receptor affinity, and the choice between the 3-hydroxy and des-hydroxy fragments should be driven by the desired potency profile of the final ligand.
| Evidence Dimension | Binding affinity (Ki) at human nociceptin (NOP) receptor |
|---|---|
| Target Compound Data | Ki = 51 nM (as the (3R,4R)-3-hydroxy-4-o-tolylpiperidine fragment within a tetrahydroquinoline scaffold, CHEMBL488655) |
| Comparator Or Baseline | Ki = 7.62–7.77 nM (4-o-tolylpiperidine fragment without 3-OH, within a cycloheptapyridine scaffold, CHEMBL471981) |
| Quantified Difference | Approximately 6.7-fold difference in Ki; the des-hydroxy analog is more potent |
| Conditions | Displacement of [125I][Tyr14]nociceptin from human ORL1 expressed in CHO cells. Data from J. Med. Chem. 51: 4021-9 (2008). |
Why This Matters
The presence and stereochemistry of the 3-hydroxyl group significantly modulates NOP receptor affinity, directly influencing whether this building block is appropriate for agonist or antagonist design programs.
- [1] BindingDB Entry BDBM50243797 (CHEMBL488655): Ki = 51 nM at human NOP receptor. Assay: displacement of [125I][Tyr14]nociceptin from human ORL1 in CHO cells. J. Med. Chem. 51: 4021-9 (2008). View Source
- [2] Pharos Ligand Detail for CHEMBL471981: Ki = 7.62–7.77 nM at human NOP receptor. J. Med. Chem. 51: 4021-9 (2008). View Source
